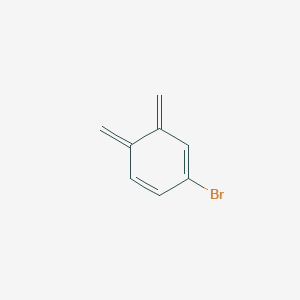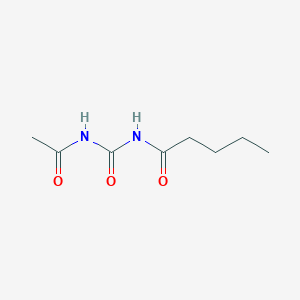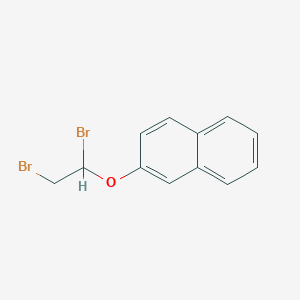![molecular formula C14H10Br2S3 B14188134 Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]- CAS No. 854398-63-3](/img/structure/B14188134.png)
Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]- is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two brominated thiophene rings attached to the central thiophene core via methylene bridges. Thiophene derivatives are known for their diverse applications in materials science, pharmaceuticals, and organic electronics due to their unique electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]- typically involves the bromination of thiophene derivatives followed by coupling reactions. One common method is the bromination of 2,3,5-tribromothiophene, which is then debrominated to yield the desired compound . Another approach involves the use of metalation-alkylation reactions with electrophiles to form the brominated products .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale bromination and coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Techniques such as continuous flow synthesis and automated reactors are utilized to scale up the production while maintaining consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the brominated thiophene rings to thiol groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol-substituted thiophenes.
Substitution: Various functionalized thiophene derivatives.
Applications De Recherche Scientifique
Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced pharmacological properties.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs)
Mécanisme D'action
The mechanism of action of thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]- involves its interaction with various molecular targets and pathways:
Electronic Properties: The compound’s unique electronic structure allows it to participate in charge transfer processes, making it suitable for use in electronic devices.
Biological Activity: The brominated thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-methylthiophene: Another brominated thiophene derivative with similar electronic properties.
3,5-Dibromo-2-methylthiophene: A compound with two bromine atoms on the thiophene ring, used in similar applications.
Uniqueness
Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly valuable in the design of advanced materials and pharmaceuticals .
Propriétés
Numéro CAS |
854398-63-3 |
|---|---|
Formule moléculaire |
C14H10Br2S3 |
Poids moléculaire |
434.2 g/mol |
Nom IUPAC |
3,4-bis[(3-bromothiophen-2-yl)methyl]thiophene |
InChI |
InChI=1S/C14H10Br2S3/c15-11-1-3-18-13(11)5-9-7-17-8-10(9)6-14-12(16)2-4-19-14/h1-4,7-8H,5-6H2 |
Clé InChI |
UZUSRFXDQATLTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1Br)CC2=CSC=C2CC3=C(C=CS3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)-2(1H)-pyridinone](/img/structure/B14188094.png)


![Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]-](/img/structure/B14188115.png)

![3-Cyclopropyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14188124.png)
![(6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14188130.png)


